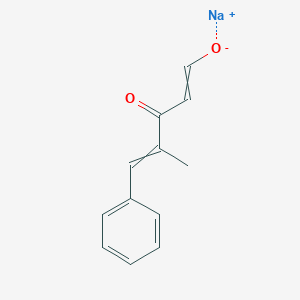
Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate is an organic compound with the molecular formula C12H11NaO2. It is known for its unique structure, which includes a sodium ion bonded to a complex organic moiety. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate typically involves the reaction of 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-ol with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling and storage.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The sodium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) can facilitate the substitution of the sodium ion.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of enzymes or receptors. This can lead to changes in cellular processes and metabolic functions.
Comparación Con Compuestos Similares
Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate (isomeric forms): Different isomers of the compound may have similar structures but different chemical properties.
Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-ol: The alcohol form of the compound, which has different reactivity and applications.
Uniqueness: this compound is unique due to its specific structure and the presence of a sodium ion. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C12H11NaO2 |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
sodium;4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate |
InChI |
InChI=1S/C12H12O2.Na/c1-10(12(14)7-8-13)9-11-5-3-2-4-6-11;/h2-9,13H,1H3;/q;+1/p-1 |
Clave InChI |
KLPRDLPWXJSMDV-UHFFFAOYSA-M |
SMILES canónico |
CC(=CC1=CC=CC=C1)C(=O)C=C[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



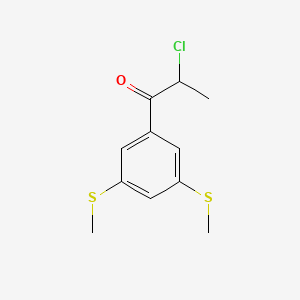
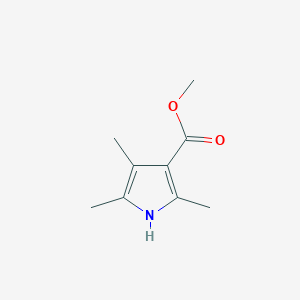

![(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10S,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14052151.png)
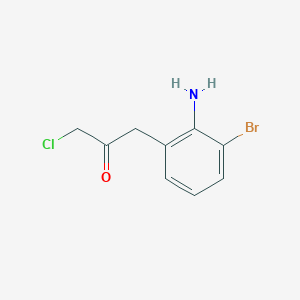
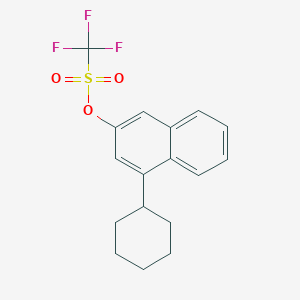
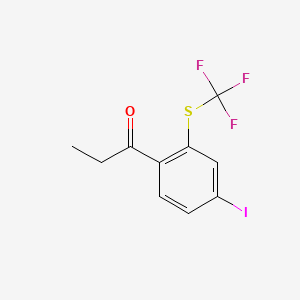
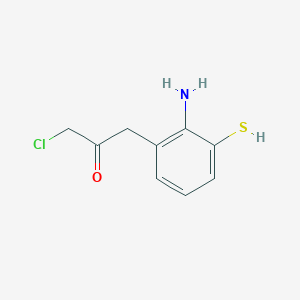
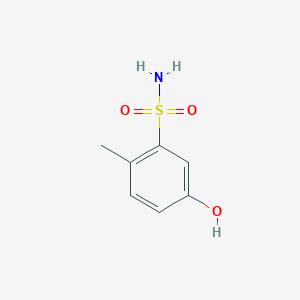
![Methyl 4-fluoro-5-((2-fluorophenyl)amino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14052162.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-1,2,3-triazol-1-ylmethyl)-](/img/structure/B14052163.png)


